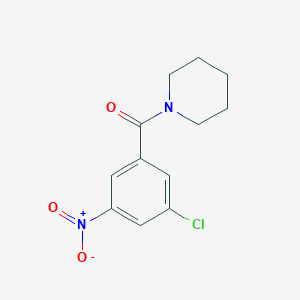
1-(3-Chloro-5-nitrobenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H13ClN2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzoyl group substituted with chlorine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Chloro-5-nitrobenzoyl)piperidine can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the acylation of piperidine with 3-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
1-(3-Chloro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form lactams using oxidizing agents like sodium chlorite.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), bases (e.g., sodium carbonate).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Sodium chlorite, solvents (e.g., water), mild acidic conditions.
Major Products Formed
Substitution: Various substituted benzoyl piperidines.
Reduction: 1-(3-Chloro-5-aminobenzoyl)piperidine.
Oxidation: Piperidin-2-one derivatives.
科学的研究の応用
1-(3-Chloro-5-nitrobenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloro-5-nitrobenzoyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring can also enhance the compound’s binding affinity to its molecular targets.
類似化合物との比較
1-(3-Chloro-5-nitrobenzoyl)piperidine can be compared with other benzoyl piperidine derivatives, such as:
1-(3-Chloro-4-nitrobenzoyl)piperidine: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
1-(3-Bromo-5-nitrobenzoyl)piperidine: Bromine substitution instead of chlorine, which can affect the compound’s chemical properties and interactions.
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine: Pyrrolidine ring instead of piperidine, resulting in different steric and electronic effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both chlorine and nitro groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
(3-chloro-5-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOVMNXVOGGICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














